1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea
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Overview
Description
1-Benzoyl-3-(1,3-benzoxazol-6-yl)thiourea is a compound that belongs to the class of thiourea derivatives It is characterized by the presence of a benzoyl group, a benzoxazole ring, and a thiourea moiety
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
It is known that thiourea derivatives have multiple binding sites, making them flexible ligands for complexation with transition metals . This suggests that the compound may interact with its targets through a variety of mechanisms, potentially including coordination to metal ions.
Biochemical Pathways
Benzoxazole derivatives have been shown to affect a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the physicochemical properties of a compound often influence its pharmacokinetic behavior
Result of Action
Benzoxazole derivatives have been shown to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of a compound can be influenced by a variety of factors, including ph, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea typically involves the reaction of benzoyl isothiocyanate with 6-amino-1,3-benzoxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-3-(1,3-benzoxazol-6-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-Benzoyl-3-(1,3-benzoxazol-6-yl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
- 1-Benzoyl-3-(1,3-benzoxazol-2-yl)thiourea
- 1-Benzoyl-3-(1,3-benzoxazol-5-yl)thiourea
- 1-Benzoyl-3-(1,3-benzoxazol-4-yl)thiourea
Comparison: 1-Benzoyl-3-(1,3-benzoxazol-6-yl)thiourea is unique due to the position of the benzoxazole ring, which can influence its reactivity and interaction with biological targets. The specific positioning of the benzoxazole ring can lead to differences in biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(1,3-benzoxazol-6-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-14(10-4-2-1-3-5-10)18-15(21)17-11-6-7-12-13(8-11)20-9-16-12/h1-9H,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJFZZJRMDBXDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)N=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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